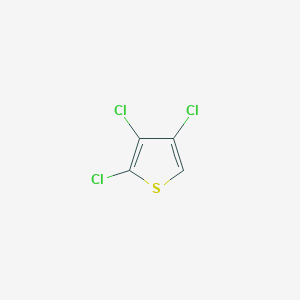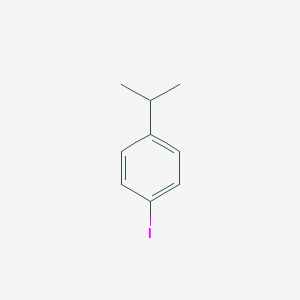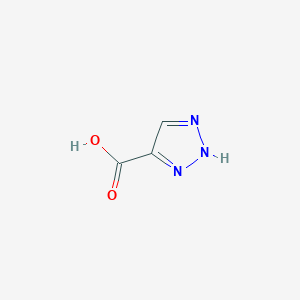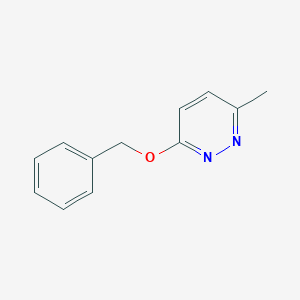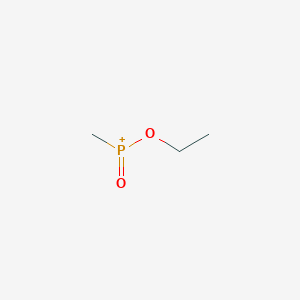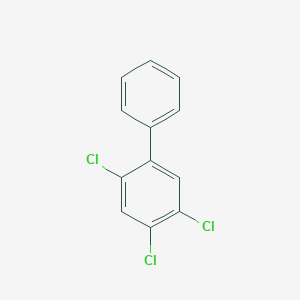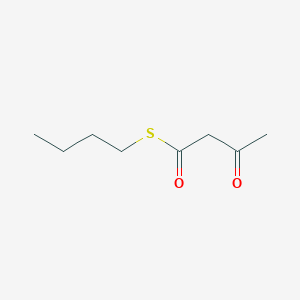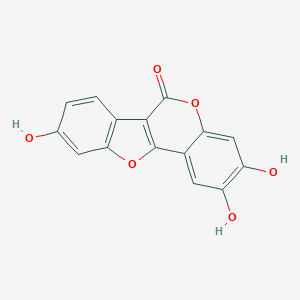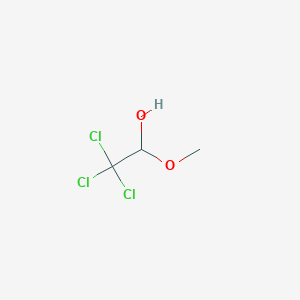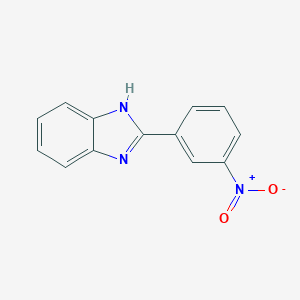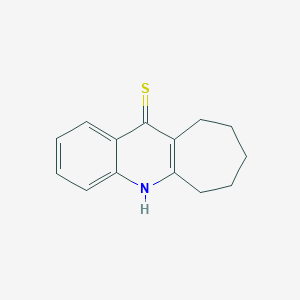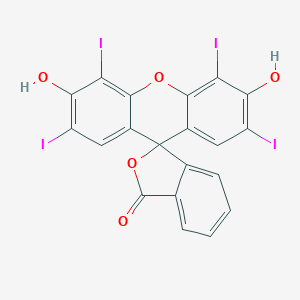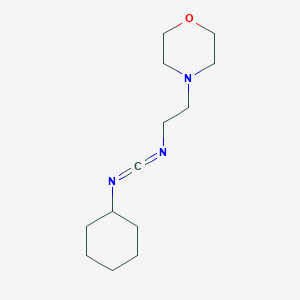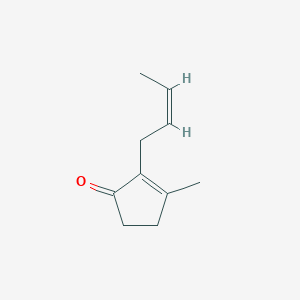
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly known as Z-CPM and is a member of the cyclopentenone family. Z-CPM is a yellow-colored liquid that is highly reactive and can undergo several chemical reactions.
Mécanisme D'action
The mechanism of action of Z-CPM is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. Z-CPM has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It is also believed to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.
Effets Biochimiques Et Physiologiques
Z-CPM has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress. Z-CPM has also been shown to have a protective effect on the liver and to improve glucose metabolism. Additionally, Z-CPM has been shown to have an anti-cancer effect, and several studies have investigated its potential as a chemopreventive agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Z-CPM in lab experiments include its relatively simple synthesis method, its high reactivity, and its potential applications in various fields. However, there are also some limitations to using Z-CPM. For example, it is highly reactive and can be difficult to handle. It is also relatively unstable and can undergo several chemical reactions, which can complicate experiments.
Orientations Futures
There are several future directions for research on Z-CPM. One area of research is the development of new synthetic methods for Z-CPM and its derivatives. Another area of research is the investigation of its potential as an anti-inflammatory and anti-cancer agent. Additionally, there is potential for Z-CPM to be used in the development of new materials, such as polymers and liquid crystals. Further research is needed to fully understand the potential applications of Z-CPM in various fields.
In conclusion, Z-CPM is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method and high reactivity make it an attractive starting material for the synthesis of various compounds. Z-CPM has also shown potential as an anti-inflammatory and anti-cancer agent, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Z-CPM can be synthesized through a variety of methods, including the reaction of cyclopentadiene with crotonaldehyde. This reaction is carried out under acidic conditions, and the product is then purified through distillation. Another method involves the reaction of 2-methyl-3-buten-2-ol with maleic anhydride, followed by dehydration to yield Z-CPM. The synthesis of Z-CPM is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Z-CPM has been the subject of several scientific studies due to its potential applications in various fields. In organic chemistry, Z-CPM is used as a starting material for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Z-CPM has also shown potential as an anti-inflammatory agent, and several studies have investigated its effect on inflammation in animal models.
Propriétés
Numéro CAS |
17190-71-5 |
|---|---|
Nom du produit |
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)- |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-[(Z)-but-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3- |
Clé InChI |
IVLCENBZDYVJPA-ARJAWSKDSA-N |
SMILES isomérique |
C/C=C\CC1=C(CCC1=O)C |
SMILES |
CC=CCC1=C(CCC1=O)C |
SMILES canonique |
CC=CCC1=C(CCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
